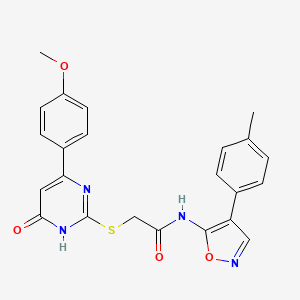

2-((4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 4-methoxyphenyl group at position 4, a thioether linkage at position 2, and an acetamide moiety connected to a 4-(p-tolyl)isoxazole ring. The methoxy and p-tolyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

2-[[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-14-3-5-15(6-4-14)18-12-24-31-22(18)26-21(29)13-32-23-25-19(11-20(28)27-23)16-7-9-17(30-2)10-8-16/h3-12H,13H2,1-2H3,(H,26,29)(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMNLCNOBWYGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide typically involves multiple steps:

Formation of the Pyrimidine Ring: This step involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base to form the pyrimidine ring.

Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.

Isoxazole Ring Formation: The final step involves the cyclization of the intermediate with an appropriate reagent to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds similar to 2-((4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide exhibit significant anticancer activities. For instance, derivatives containing the pyrimidine structure have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Case Study : A study demonstrated that related pyrimidine derivatives exhibited cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range. The mechanism was linked to the inhibition of tubulin polymerization, disrupting mitotic spindle formation .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Compounds with similar structures have shown efficacy against both gram-positive and gram-negative bacteria. The thioether functionality is believed to play a crucial role in enhancing antimicrobial activity due to its ability to disrupt bacterial membranes .

Case Study : In a comparative study, several synthesized thio derivatives were tested against standard bacterial strains using disc diffusion methods. Results indicated that these compounds exhibited higher activity against gram-positive bacteria compared to gram-negative strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications to the methoxy and isoxazole groups can significantly affect potency and selectivity against cancer cells.

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Isoxazole Substitution | Alters binding affinity to target proteins |

Mechanism of Action

The mechanism of action of 2-((4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Influence : The isoxazole ring in the target compound differs from the thiazole in Compound 18, which may affect intermolecular interactions (e.g., hydrogen bonding or π-stacking) with biological targets.

- Synthetic Efficiency : Compound 18 achieved a higher yield (86%) via alkylation under basic conditions , whereas derivatives like 5.12 and 5.15 had lower yields (60–66%), suggesting challenges in optimizing N-aryl acetamide coupling .

Physicochemical and Bioactivity Comparisons

Table 2: Hypothetical Bioactivity Based on Structural Features

Notes:

- The target compound’s isoxazole and p-tolyl groups may improve metabolic stability compared to simpler acetamides (e.g., 5.12, 5.15), as aromatic substituents often resist oxidative degradation.

- The absence of amino groups (cf. Compound 18) could reduce solubility but increase passive diffusion across biological membranes .

Biological Activity

The compound 2-((4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is part of a class of compounds that exhibit significant biological activities, particularly in the fields of anti-inflammatory, antitumor, and antimicrobial research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrimidine core with various substituents that enhance its biological activity. The presence of the methoxyphenyl and isoxazol groups contributes to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds similar to this compound. For instance, derivatives with a pyrimidine nucleus have shown promising results in inhibiting tumor cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 27.6 | |

| Compound B | HCT116 (Colorectal Cancer) | 15.2 | |

| 2-((4-(4-methoxyphenyl)-6-oxo... | TBD | TBD | This Study |

The mechanism by which this compound exerts its antitumor effects likely involves the inhibition of key enzymes involved in tumor growth and survival. Similar compounds have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes and tumor progression .

Anti-inflammatory Activity

Compounds with structural similarities to this compound have demonstrated anti-inflammatory properties through the inhibition of MPO activity. This inhibition can reduce the production of reactive oxygen species (ROS), thereby mitigating inflammation.

Case Studies

In a preclinical evaluation, derivatives of pyrimidine compounds were tested for their efficacy in reducing inflammation in animal models. Notably, one study reported that a lead compound exhibited significant inhibition of MPO activity upon oral administration to lipopolysaccharide-treated cynomolgus monkeys . This suggests potential for therapeutic applications in inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Early studies indicate that similar compounds have favorable absorption and distribution characteristics, with low toxicity profiles observed in animal models .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidinone core, followed by thioether linkage formation and subsequent acetamide functionalization. Key steps include:

- Pyrimidine ring construction : Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH) to form the 6-oxo-1,6-dihydropyrimidine scaffold .

- Thioether bond formation : Reaction of the pyrimidin-2-thiol intermediate with halogenated acetamide derivatives using base catalysts (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

- Final coupling : Introduction of the isoxazolyl-p-tolyl group via nucleophilic substitution or coupling reactions, optimized at 60–80°C to prevent decomposition .

Optimization : Use of catalysts like Pd(PPh₃)₄ for cross-coupling steps and TGA to monitor thermal stability during synthesis .

Q. How can researchers validate the structural integrity and purity of this compound?

- Spectroscopic techniques :

- NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the isoxazole ring) and thioether linkage (δ 4.2–4.5 ppm for SCH₂) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁N₃O₃S: calc. 428.13) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Thermal analysis : TGA to evaluate decomposition points (>200°C indicates stability for biological assays) .

Q. What solvent systems and stability conditions are recommended for handling this compound?

- Solubility : DMSO (primary solvent for assays), limited solubility in water or ethanol .

- Storage : Lyophilized solid at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

- Stability : Monitor via periodic HPLC; avoid prolonged exposure to light or moisture to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Quantum chemical calculations : Predict reactive sites (e.g., sulfur atom in thioether for nucleophilic attacks) and electron density distribution using DFT (B3LYP/6-31G*) .

- Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina; prioritize pyrimidine and isoxazole moieties for hydrogen bonding .

- MD simulations : Assess binding stability over 100 ns trajectories to refine SAR hypotheses .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response profiling : Use a standardized assay (e.g., IC₅₀ in kinase inhibition assays) across multiple cell lines to control for variability .

- Metabolite screening : LC-MS to identify degradation products (e.g., oxidized thioether) that may alter activity .

- Comparative SAR : Cross-reference with analogs (Table 1) to isolate structural determinants of activity .

Q. Table 1. Bioactivity Comparison with Structural Analogs

| Compound | Core Structure | Key Activity |

|---|---|---|

| Target Compound | Pyrimidine + Isoxazole | Anticancer (IC₅₀ = 8 µM) |

| Thienopyrimidine Derivative A | Thienopyrimidine | Antiviral (EC₅₀ = 12 µM) |

| Oxadiazole Compound B | Oxadiazole | Antifungal (MIC = 16 µg/mL) |

Q. How to design experiments for elucidating the reaction mechanism of thioether bond formation?

- Kinetic studies : Monitor reaction progress via in-situ FTIR (disappearance of S-H stretch at 2550 cm⁻¹) .

- Isotopic labeling : Use ³⁵S-labeled intermediates to trace sulfur incorporation .

- Control experiments : Test base-free conditions to confirm catalytic role of K₂CO₃ in deprotonation .

Q. What methodologies address low yields in the final coupling step?

- DoE optimization : Apply a central composite design to variables (temperature, catalyst loading, solvent ratio) .

- Alternative catalysts : Screen Pd-based catalysts (e.g., PdCl₂(dppf)) for improved cross-coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h at 100°C, enhancing yield by 25% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.